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Compound of Interest

Compound Name: 5,5'-Dimethoxylariciresinol

Cat. No.: B187965 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and spectrometric data

for the naturally occurring lignan, 5,5'-Dimethoxylariciresinol. The information presented

herein is essential for the identification, characterization, and quantification of this compound in

various matrices, aiding researchers in the fields of phytochemistry, pharmacology, and drug

discovery.

Core Spectroscopic and Spectrometric Data
The structural elucidation of 5,5'-Dimethoxylariciresinol is critically dependent on Nuclear

Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables

summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry

analyses.

Table 1: ¹H NMR Spectroscopic Data for 5,5'-
Dimethoxylariciresinol
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Atom No.
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

2 4.73 d 6.8

3 2.50 m

4 3.89 dd 8.8, 6.4

4 3.69 dd 8.8, 7.2

7 2.65 m

8 1.80 m

9 3.55 m

2' 6.57 s

6' 6.57 s

2'' 6.57 s

6'' 6.57 s

3', 5'-OCH₃ 3.85 s

3'', 5''-OCH₃ 3.85 s

4'-OH 5.40 s

4''-OH 5.40 s

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for 5,5'-
Dimethoxylariciresinol
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Atom No. Chemical Shift (δ, ppm)

1' 132.4

2' 102.8

3' 147.1

4' 134.8

5' 147.1

6' 102.8

1'' 132.4

2'' 102.8

3'' 147.1

4'' 134.8

5'' 147.1

6'' 102.8

2 82.5

3 46.8

4 72.9

7 33.1

8 41.2

9 60.9

3', 5'-OCH₃ 56.4

3'', 5''-OCH₃ 56.4

Solvent: CDCl₃
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Table 3: Mass Spectrometry Data for 5,5'-
Dimethoxylariciresinol

Ion m/z

[M+H]⁺ 421.1857

[M+Na]⁺ 443.1676

Ionization Mode: ESI (Electrospray Ionization)

Experimental Protocols
The acquisition of high-quality spectroscopic and spectrometric data is contingent upon

meticulous experimental execution. The following protocols provide a framework for the

analysis of 5,5'-Dimethoxylariciresinol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of purified 5,5'-Dimethoxylariciresinol.

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

Spectrometer: Bruker Avance III 500 MHz spectrometer (or equivalent).

¹H NMR:

Pulse Program: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s
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Spectral Width: 12 ppm

¹³C NMR:

Pulse Program: zgpg30

Number of Scans: 1024

Relaxation Delay: 2.0 s

Spectral Width: 240 ppm

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decays (FIDs) using appropriate software (e.g., MestReNova,

TopSpin). Chemical shifts are referenced to the residual solvent peak (CDCl₃: δH 7.26 ppm;

δC 77.16 ppm).

Mass Spectrometry (MS)
Sample Preparation:

Prepare a stock solution of purified 5,5'-Dimethoxylariciresinol in methanol at a

concentration of 1 mg/mL.

Dilute the stock solution to a final concentration of 10 µg/mL with a solution of 50:50

acetonitrile:water containing 0.1% formic acid.

Instrumentation and Parameters:

Mass Spectrometer: Agilent 6530 Q-TOF LC/MS system (or equivalent) equipped with an

electrospray ionization (ESI) source.

Ionization Mode: Positive ion mode.

Capillary Voltage: 3500 V

Fragmentor Voltage: 175 V

Gas Temperature: 325 °C
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Gas Flow: 8 L/min

Nebulizer Pressure: 35 psig

Mass Range: m/z 100-1000

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic and

spectrometric analysis of 5,5'-Dimethoxylariciresinol, from sample isolation to final data

interpretation.
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Workflow for the Spectroscopic Analysis of 5,5'-Dimethoxylariciresinol.
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To cite this document: BenchChem. [Spectroscopic and Spectrometric Characterization of
5,5'-Dimethoxylariciresinol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b187965#spectroscopic-data-nmr-ms-of-5-5-
dimethoxylariciresinol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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